molecular formula C22H20ClN3O2 B2764389 3-(2-Chlorophenyl)-5-{1-[(1-phenylcyclopropyl)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole CAS No. 1791407-52-7

3-(2-Chlorophenyl)-5-{1-[(1-phenylcyclopropyl)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole

Cat. No. B2764389
CAS RN: 1791407-52-7
M. Wt: 393.87
InChI Key: ZXOQMCGGLKGWRE-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-{1-[(1-phenylcyclopropyl)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole , often referred to as oxadiazole compound , is a heterocyclic organic molecule. Its chemical structure consists of a pyrrolidine ring fused with an oxadiazole ring, along with a phenyl group and a chlorophenyl substituent. The compound exhibits intriguing pharmacological properties, making it a subject of interest in drug discovery and development .


Synthesis Analysis


Molecular Structure Analysis

The molecular formula of 3-(2-Chlorophenyl)-5-{1-[(1-phenylcyclopropyl)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is C19H18ClN3O4 , with a molecular weight of 387.82 g/mol . The compound’s three-dimensional arrangement, bond angles, and stereochemistry play a crucial role in its biological activity.

Safety and Hazards

While the compound has shown promising pharmacological properties, safety assessments are critical. Researchers have evaluated its neurotoxicity, hepatotoxicity, and cytotoxic effects. Fortunately, 3-(2-Chlorophenyl)-5-{1-[(1-phenylcyclopropyl)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole exhibited no significant cytotoxic effects in the tested assays .

properties

IUPAC Name

[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(1-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c23-17-10-5-4-9-16(17)19-24-20(28-25-19)18-11-6-14-26(18)21(27)22(12-13-22)15-7-2-1-3-8-15/h1-5,7-10,18H,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOQMCGGLKGWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2(CC2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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